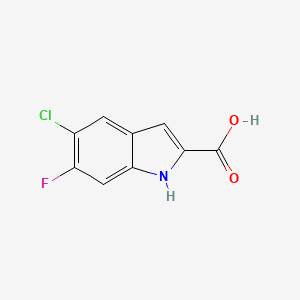

5-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENHWJXKKPCHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597135 | |

| Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-55-9 | |

| Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Fluoro 1h Indole 2 Carboxylic Acid and Its Analogues

Classical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis

The construction of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with several named reactions having stood the test of time. These methods, along with modern adaptations, provide a versatile toolkit for accessing a wide array of substituted indoles.

Reissert Indole Synthesis and its Adaptations

The Reissert indole synthesis is a reliable method for preparing indole-2-carboxylic acids and their derivatives. wikipedia.org The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.org The choice of reducing agent can vary, with options including zinc dust in acetic acid, iron powder, or catalytic hydrogenation. researchgate.net

Adaptations of the Reissert synthesis have been developed to improve yields, expand substrate scope, and accommodate sensitive functional groups. For instance, the use of different base and solvent systems can be crucial for the initial condensation step. researchgate.net Furthermore, variations in the reductive cyclization conditions can be employed to avoid unwanted side reactions. One notable application of this methodology is the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate, a closely related analogue to the title compound, highlighting the utility of the Reissert reaction for preparing halogenated indoles. researchgate.net

Table 1: Key Steps in the Reissert Indole Synthesis

| Step | Description | Reagents |

| 1. Condensation | Condensation of a substituted o-nitrotoluene with diethyl oxalate. | Potassium ethoxide, Ethanol (B145695) |

| 2. Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. | Zinc/Acetic Acid, Fe/HCl, Catalytic Hydrogenation |

| 3. (Optional) Hydrolysis | Saponification of the resulting ester to the carboxylic acid. | Aqueous base (e.g., NaOH) |

Fischer Indole Synthesis Variations for Halogenated Indoles

The Fischer indole synthesis is arguably the most widely used method for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgalfa-chemistry.com The reaction is typically carried out by heating the phenylhydrazone, derived from a substituted phenylhydrazine (B124118) and an aldehyde or ketone, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org

For the synthesis of halogenated indoles, the appropriately substituted phenylhydrazine is the key starting material. The reaction of this precursor with pyruvic acid or its esters leads to the formation of indole-2-carboxylic acids. thermofisher.com The regioselectivity of the cyclization can be influenced by the nature and position of the substituents on the phenylhydrazine ring, as well as the reaction conditions. thermofisher.com For instance, the use of different acid catalysts, such as polyphosphoric acid (PPA) or zinc chloride, can affect the outcome of the reaction. alfa-chemistry.com Milder conditions, such as using low-melting mixtures of tartaric acid and dimethylurea as both solvent and catalyst, have been developed to tolerate sensitive functional groups. organic-chemistry.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible substituted indoles. wikipedia.org

Table 2: Common Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ |

Cyclization Strategies for Substituted Anilines and o-Iodoanilines

Various cyclization strategies starting from substituted anilines have been developed to construct the indole ring. One common approach involves the reaction of anilines with α-haloketones or their equivalents, followed by cyclization. Palladium-catalyzed reactions have become particularly powerful in this context. For example, the palladium-catalyzed annulation of anilines with ketones can provide a direct route to substituted indoles.

Another important strategy involves the intramolecular cyclization of o-substituted anilines. For instance, o-alkynylanilines can undergo cyclization to form indoles, often catalyzed by transition metals. Similarly, o-iodoanilines are versatile precursors for palladium-catalyzed cross-coupling reactions followed by cyclization to afford the indole core. These methods offer a high degree of flexibility in introducing substituents onto the benzene (B151609) ring of the indole.

Regioselective Synthesis of 5-Chloro-6-fluoro-1H-indole-2-carboxylic Acid

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the chloro and fluoro groups on the indole ring. This necessitates careful selection of starting materials and reaction conditions to ensure the desired regiochemical outcome.

Precursor Selection and Protection Strategies

The key to the regioselective synthesis of this compound lies in the choice of the starting material, which must contain the desired 3-chloro-4-fluoro substitution pattern on the benzene ring.

For a Reissert synthesis , the logical precursor would be 1-chloro-2-fluoro-4-methyl-5-nitrobenzene. The methyl group at the ortho position to the nitro group is essential for the initial condensation with diethyl oxalate.

For a Fischer indole synthesis , the required starting material would be (3-chloro-4-fluorophenyl)hydrazine. This hydrazine (B178648) would then be condensed with pyruvic acid or a pyruvate (B1213749) ester to form the corresponding hydrazone, which upon acid-catalyzed cyclization, would yield the target indole-2-carboxylic acid.

In many multi-step syntheses of complex indoles, protection of the indole nitrogen is a common strategy to prevent unwanted side reactions during subsequent functionalization steps. The N-H proton of the indole ring is acidic and can interfere with various reagents. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal upon completion of the synthesis. For instance, the Boc group is readily removed under acidic conditions.

Stereochemical Considerations in Synthetic Pathways

For the synthesis of this compound itself, there are no stereocenters, and thus no stereochemical considerations are necessary. However, if the synthesis were to be extended to derivatives where a stereocenter is introduced, for example, at the 3-position of the indole ring or in a side chain attached to the carboxylic acid, then stereochemical control would become a critical aspect of the synthetic design.

In the context of producing chiral indoline-2-carboxylic acids, which are reduced forms of indole-2-carboxylic acids, stereochemistry is paramount. Methods to achieve this include the resolution of racemic mixtures or asymmetric synthesis. Chiral pool synthesis, starting from readily available chiral molecules like amino acids, is a powerful strategy to produce enantiomerically pure indolines. While not directly applicable to the synthesis of the aromatic this compound, these principles are important in the broader context of indole chemistry and the synthesis of related chiral compounds.

Derivatization and Functionalization Strategies of the Indole-2-Carboxylic Acid Scaffold

The this compound core is a versatile scaffold that allows for extensive chemical modification. These modifications are crucial for developing libraries of related compounds to explore their biological activities. Key strategies involve reactions at the C-2 carboxylic acid group and the C-3 position of the indole ring.

The carboxylic acid group at the C-2 position is a primary site for derivatization, with esterification being a common initial step to protect the acid or to modulate the compound's properties.

Esterification: A standard method for converting indole-2-carboxylic acids to their corresponding esters is through acid-catalyzed esterification. For instance, the structurally similar 5-chloro-1H-indole-2-carboxylic acid can be converted to its ethyl ester by refluxing it in a solution of ethanol with 5% hydrochloric acid for an extended period. nih.gov This reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Hydrolysis: The reverse reaction, hydrolysis or saponification, is employed to convert the ester back to the carboxylic acid, often as a final step in a synthetic sequence after other modifications to the molecule have been made. nih.gov This is typically achieved by refluxing the ester in a mixture of ethanol and an aqueous base, such as sodium hydroxide (B78521) (NaOH). nih.gov The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in an acidic work-up to yield the final carboxylic acid. youtube.com

| Transformation | Reagents & Conditions | Starting Material | Product | Reference |

|---|---|---|---|---|

| Esterification | Ethanol (EtOH), 5% Hydrochloric Acid (HCl), Reflux | 5-Chloro-1H-indole-2-carboxylic acid | Ethyl 5-chloro-1H-indole-2-carboxylate | nih.gov |

| Hydrolysis (Saponification) | 1N Sodium Hydroxide (NaOH), Ethanol (EtOH), Water, Reflux | Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate | 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | nih.gov |

Creating large libraries of compounds for screening requires robust and versatile chemical reactions. For the indole-2-carboxylic acid scaffold, amide bond formation at C-2 and alkylation or acylation at C-3 are primary methods for generating chemical diversity.

Amide Bond Formation: The synthesis of amides from the C-2 carboxylic acid is a key strategy for producing diverse derivatives. nih.gov This transformation is typically not a direct reaction between the acid and an amine but requires the activation of the carboxylic acid. nih.govresearchgate.net One common method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the amide bond. eurjchem.com Alternatively, a wide array of modern coupling reagents can be used to facilitate the reaction directly. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming amide bonds between indole-2-carboxylic acids and various amines. nih.gov These methods are fundamental in medicinal chemistry for creating extensive libraries of carboxamide derivatives for biological evaluation. nih.govnih.gov

C-3 Alkylation/Acylation: The C-3 position of the indole ring is the most nucleophilic site and is prone to electrophilic substitution. mdpi.com This reactivity is exploited to introduce a variety of substituents.

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups at the C-3 position. This reaction is typically performed on the indole-2-carboxylate (B1230498) ester rather than the free acid to avoid side reactions. nih.gov The reaction of an ester like ethyl 5-chloro-1H-indole-2-carboxylate with an acylating agent yields the C-3 acylated product. nih.gov

Alkylation: Various catalytic methods have been developed for the C-3 alkylation of indoles. researchgate.netrsc.org These reactions provide access to a range of C-3 substituted indole derivatives, which are valuable for building compound libraries. chemrxiv.orgnih.gov For example, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been used to catalyze the C-3 aza-Friedel–Crafts alkylation of substituted indoles. rsc.org

| Reaction Type | Position | Method | Key Reagents | Reference |

|---|---|---|---|---|

| Amide Formation | C-2 | Via Acyl Chloride | Thionyl Chloride (SOCl₂), Substituted Anilines | eurjchem.com |

| Amide Formation | C-2 | Direct Coupling | EDAC, DMAP, Substituted Amines | nih.gov |

| Acylation | C-3 | Friedel-Crafts Acylation | Acylating Agent (e.g., Acetyl Chloride) | nih.gov |

| Alkylation | C-3 | Aza-Friedel–Crafts Alkylation | Cu(OTf)₂, N,O-acetals | rsc.org |

The systematic introduction of various chemical groups onto the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. SAR studies help identify the chemical features of a molecule that are critical for its biological activity, guiding the design of more potent and selective compounds.

Derivatization of this scaffold has been explored for various therapeutic targets. For example, a series of substituted 1H-indole-2-carboxamides were synthesized and evaluated as allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov In this study, SAR analysis revealed that the presence of a chloro or fluoro group at the C-5 position, combined with short alkyl groups at the C-3 position, enhanced the modulatory potency at the receptor. The most potent compound identified from this series was approximately 10 times more potent than the initial parent compound. nih.gov

Similarly, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.comrsc.org SAR studies in this area showed that introducing halogenated benzene rings at the C-6 position and long-chain branches at the C-3 position significantly increased the inhibitory activity against HIV-1 integrase. mdpi.com The strategic placement of these substituents allows for specific interactions within the active site of the target enzyme, thereby improving efficacy. Another study focused on 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), highlighting the therapeutic potential of this scaffold in metabolic diseases. nih.gov

| Target | Scaffold | Key Structural Modifications for Enhanced Activity | Reference |

|---|---|---|---|

| CB1 Receptor (Allosteric Modulator) | 1H-Indole-2-carboxamide | Chloro or fluoro group at C-5; Short alkyl groups at C-3 | nih.gov |

| HIV-1 Integrase (Inhibitor) | Indole-2-carboxylic acid | Halogenated benzene at C-6; Long branch at C-3 | mdpi.com |

| Human Liver Glycogen Phosphorylase a (Inhibitor) | 5-Chloro-N-aryl-1H-indole-2-carboxamide | N-[4-(1,2-dihydroxyethyl)phenyl] group at C-2 amide | nih.gov |

Structure Activity Relationship Sar Investigations of 5 Chloro 6 Fluoro 1h Indole 2 Carboxylic Acid Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for indole-2-carboxylic acid derivatives involves a combination of synthetic chemistry and biological evaluation. Researchers systematically synthesize analogs by modifying specific parts of the molecule and then assess how these changes affect their interaction with a biological target.

Systematic modification of the indole (B1671886) scaffold is a primary strategy to probe the structural requirements for biological activity. nih.gov This involves altering substituents at various positions of the indole ring to map out the steric and electronic preferences of the target binding site.

Key positions for modification on the indole-2-carboxylic acid scaffold include:

The N-1 Position: The indole nitrogen can be alkylated or substituted with various groups. In some studies, methylation of the indole nitrogen resulted in a loss of inhibitory activity, suggesting that the N-H group may be crucial for hydrogen bonding with the target protein. sci-hub.se

The C-3 Position: While the parent scaffold is unsubstituted at C-3, introducing groups at this position has been shown to be important for the activity of certain indole derivatives. nih.gov For instance, in the development of HIV-1 integrase inhibitors, adding a long branch at the C-3 position of the indole core enhanced interactions with a hydrophobic cavity near the enzyme's active site, significantly improving inhibitory effects. nih.govnih.gov

The C-5 and C-6 Positions: These positions are critical for tuning the electronic properties and binding interactions of the molecule. The parent compound features a chloro group at C-5 and a fluoro group at C-6. SAR studies on related series have shown that introducing halogenated benzene (B151609) rings at the C-6 position can lead to effective π-π stacking interactions with viral DNA. rsc.orgrsc.org In other series, a chloro or fluoro group at the C-5 position was found to enhance the potency of CB1 receptor modulators. nih.gov

The following table summarizes the impact of systematic modifications on the activity of indole-2-carboxylic acid derivatives based on various research findings.

| Modification Site | Substituent/Modification | Observed Effect on Activity | Reference(s) |

| Indole N-1 | Methylation | Loss of activity | sci-hub.se |

| Indole C-3 | Introduction of a long branch | Marked increase in inhibitory effect | nih.govnih.gov |

| Indole C-5 | Chloro or Fluoro group | Enhanced potency | nih.gov |

| Indole C-6 | Halogenated benzene ring | Increased inhibitory activity | nih.govrsc.org |

Halogen atoms, such as the chlorine at C-5 and fluorine at C-6 in the title compound, play a profound role in modulating a molecule's biological activity. researchgate.netnih.gov The presence, position, and type of halogen can influence a compound's lipophilicity, electronic distribution, metabolic stability, and binding affinity.

Electronic Effects: Halogens are electron-withdrawing groups that can alter the pKa of the indole N-H and the carboxylic acid, influencing hydrogen bonding capabilities. FADH2-dependent halogenases, for example, are enzymes that can selectively halogenate indole moieties, highlighting the natural importance of these modifications. nih.gov

Lipophilicity and Binding: The introduction of halogens generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In one study, a C-6 halogenated benzene ring on an indole-2-carboxylic acid scaffold was shown to effectively bind with viral DNA through π-π stacking interactions. rsc.org

Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Studies on related indole derivatives have consistently shown that halogenation is a key determinant of potency. For example, SAR studies on a series of 1H-indole-2-carboxamides revealed that a chloro or fluoro group at the C-5 position was beneficial for enhancing potency at the CB1 receptor. nih.gov The unique properties of halogenated indoles make them a recurring motif in marine natural products with significant biological activities. researchgate.netnih.gov

The carboxylic acid group at the C-2 position is a critical functional group for the biological activity of many indole-2-carboxylic acid derivatives. Its acidic proton and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a target's active site.

A particularly important role of the carboxylic acid is its ability to chelate metal ions. In many enzymes, such as HIV-1 integrase, divalent metal cations (e.g., Mg²⁺) are essential for catalytic activity. The indole core and the C-2 carboxyl group can form a chelating triad (B1167595) with two Mg²⁺ ions within the active site, which is a crucial interaction for potent inhibition. nih.govnih.govrsc.org

Modification of the carboxylic acid to its derivatives, such as esters or amides, serves as a common strategy to probe the importance of this moiety.

Esters: Esterification of the carboxylic acid, for instance, converting it to an ethyl ester, can be used as a synthetic intermediate or to create a prodrug that may improve cell permeability. nih.gov

The necessity of the carboxylic acid group is highlighted in studies where its replacement or significant alteration leads to a substantial loss of activity, confirming its role as a key pharmacophoric feature. sci-hub.se

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational methods are indispensable tools in modern drug discovery, providing a rational basis for understanding and predicting SAR. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking offer insights at the atomic level, guiding the design of more potent and selective inhibitors.

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. ijpsr.com For indole-2-carboxylic acid derivatives, QSAR models can predict the inhibitory potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a QSAR model typically involves:

Data Set Compilation: A series of indole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound, quantifying their physicochemical properties (e.g., lipophilicity, electronic properties, steric attributes).

Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. ijpsr.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For indole-2-carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully developed. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, offering clear guidelines for designing new inhibitors. nih.gov

The following table outlines key parameters from a sample 2D QSAR study on indole derivatives, illustrating the statistical significance of the generated model. ijpsr.com

| Parameter | Description | Value | Significance |

| r² | Squared correlation coefficient | 0.9382 | Indicates a strong correlation between predicted and observed activity. |

| q² | Cross-validated squared correlation coefficient | 0.8557 | Shows the model is robust and not due to chance correlation. |

| pred_r² | Predictive r² for the external test set | 0.7443 | Demonstrates good predictive power for new compounds. |

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid, docking studies are used to visualize their binding mode within the active site of a target enzyme, providing a structural hypothesis for their activity. sci-hub.se

Binding mode analysis of docked indole-2-carboxylic acid derivatives has revealed several key interactions that explain their inhibitory mechanism:

Metal Chelation: As previously mentioned, a primary binding interaction is the chelation of two catalytic Mg²⁺ ions in the active site by the indole N-H and the C-2 carboxylate group. This interaction is a hallmark of many integrase inhibitors. nih.govnih.gov

Hydrophobic Interactions: The indole ring itself, being aromatic and hydrophobic, often engages in hydrophobic interactions with nonpolar residues of the protein. nih.gov The chloro and fluoro substituents can further modulate these interactions.

π-Stacking Interactions: The aromatic indole core can form π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine) or DNA bases within the active site, contributing significantly to binding affinity. rsc.org

These computational analyses provide a powerful complement to experimental SAR data. By understanding the specific atomic interactions that govern binding, researchers can rationally design new derivatives with modifications aimed at strengthening these interactions, leading to compounds with improved potency. nih.gov

Conformational Analysis and Energetic Contributions

The spatial arrangement of the carboxylic acid group relative to the indole ring in derivatives of this compound is a critical determinant of their interaction with biological targets. Conformational analysis provides insight into the molecule's preferred three-dimensional structure, the energy barriers between different conformations, and how substitutions on the indole core influence these properties.

Theoretical and experimental studies on related indole-2-carboxylic acids have established that the molecule generally adopts a near-planar conformation. The indole ring system itself is inherently planar, and the primary conformational flexibility arises from the rotation of the C2-carboxylic acid group.

Computational studies on the parent compound, indole-2-carboxylic acid, have identified four potential conformers. These arise from the orientation of the carboxylic acid's hydroxyl group relative to the indole ring. The most stable conformer is predicted to be the one where the entire molecule, including the carboxylic acid group, is planar. This planarity is often stabilized by intramolecular hydrogen bonding.

Crystallographic data from closely related structures support the preference for a nearly planar conformation. For instance, in the crystal structure of ethyl 5-chloro-2-indolecarboxylate, the ester group deviates only slightly from the plane of the indole ring, with a dihedral angle of 8.1(4) degrees. researchgate.net Similarly, for 6-fluoro-1H-indole-3-carboxylic acid, the non-hydrogen atoms are approximately coplanar, with the oxygen atoms of the carboxyl group showing only minor deviation from the indole plane. nih.gov In the solid state, these molecules are often organized into dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com

The energetic landscape of these molecules is characterized by rotational barriers around the bond connecting the carboxylic acid to the indole ring. While specific energetic contributions for this compound have not been detailed in the available literature, studies on similar aromatic carboxylic acids suggest that the energy barrier to rotation is influenced by both steric and electronic factors. The presence of the chloro and fluoro substituents at the 5 and 6 positions, respectively, is expected to modulate the electronic distribution within the indole ring and could influence the rotational barrier of the C2-carboxylic acid group, thereby affecting the molecule's binding affinity to its target proteins.

Below is a table summarizing key structural parameters for related indole carboxylic acid derivatives, providing a basis for understanding the likely conformational properties of this compound.

| Compound | Dihedral Angle of Carboxyl/Ester Group with Indole Plane | Key Observations |

| Ethyl 5-chloro-2-indolecarboxylate | 8.1(4) degrees | The indole nucleus is slightly bent. researchgate.net |

| 6-Fluoro-1H-indole-3-carboxylic acid | Oxygen atoms deviate by 0.0809 and -0.1279 Å from the indole plane | All non-hydrogen atoms are approximately coplanar; forms dimers in the crystal structure via hydrogen bonds. nih.gov |

| 5-Methoxy-1H-indole-2-carboxylic acid | Not specified | Forms cyclic dimers via double hydrogen bonds between carboxylic acid groups in the crystalline structure. mdpi.com |

Biological Activities and Mechanistic Insights of 5 Chloro 6 Fluoro 1h Indole 2 Carboxylic Acid Derivatives

Antiviral Research: HIV-1 Enzyme Inhibition

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes for its replication, making them prime targets for antiviral therapy. nih.gov Indole-based compounds have been investigated as inhibitors of two such critical enzymes: reverse transcriptase and integrase.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Based on the Indole (B1671886) Scaffold

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 angstroms away from the polymerase active site, inducing a conformational change that inhibits its function. youtube.commdpi.com A notable example from this class, based on a related indole scaffold, is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide. This compound has demonstrated high potency, inhibiting the HIV-1 RT enzyme and viral spread in T-lymphoid cells at low nanomolar concentrations. nih.gov A key advantage of this compound is its improved inhibitory potency against wild-type RT as well as mutant enzymes like K103N and Y181C, which are known to confer resistance to other NNRTIs. nih.gov

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of viral DNA into the host cell's genome, a critical step for establishing a persistent infection. nih.govmdpi.com As there is no equivalent enzyme in host cells, integrase is a highly attractive target for antiviral drugs. nih.govnih.gov Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretrovirals that specifically block the strand transfer step of integration. researchgate.netnih.gov

The indole-2-carboxylic acid scaffold has been identified as a promising foundation for the development of novel INSTIs. mdpi.comnih.gov Through virtual screening and subsequent structural optimization, researchers have designed and synthesized a series of indole-2-carboxylic acid derivatives with significant inhibitory effects against HIV-1 integrase. nih.govmdpi.comrsc.org For example, optimizations at the C3 and C6 positions of the indole core led to derivatives with markedly increased inhibitory activity. One such derivative, 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (compound 20a in a research study), exhibited a potent IC₅₀ value of 0.13 μM against the enzyme. nih.govmdpi.com These findings underscore the potential of this chemical class in developing new treatments for HIV-1. nih.gov

Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Compound 3 (from study) | Initial indole-2-carboxylic acid hit | >10 |

| Compound 17a (from study) | Derivative with C6 halogenated benzene (B151609) ring | 3.11 |

| Compound 20a (from study) | Optimized derivative with C3 long branch | 0.13 |

| Raltegravir (RAL) | Positive Control | 0.09 |

Mechanistic Studies of Viral Enzyme Binding and Inhibition

The mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase involves direct interaction with the enzyme's active site. nih.gov The catalytic core domain of integrase contains three conserved acidic residues (Asp64, Asp116, and Glu152) that coordinate two essential divalent magnesium ions (Mg²⁺). researchgate.net INSTIs function by chelating these metal ions. researchgate.net

Binding mode analysis has shown that the indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold are crucial for chelating the two Mg²⁺ ions within the integrase active site. nih.govmdpi.comrsc.org Further interactions contribute to the binding affinity and specificity. For instance, the introduction of a halogenated benzene ring at the C6 position can lead to effective π–π stacking interactions with viral DNA (specifically dC20). rsc.orgresearchgate.net Additionally, introducing a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site, further increasing the inhibitory effect. nih.govmdpi.com

Receptor Modulation in Neuropharmacology

Beyond antiviral research, indole-based structures have been explored for their ability to modulate receptors in the central nervous system. Specifically, derivatives of 5-chloro-1H-indole-2-carboxylic acid have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1).

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The CB1 receptor, a G protein-coupled receptor, is widely expressed in the brain and plays a role in various physiological processes. realmofcaring.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous cannabinoids bind. realmofcaring.org This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand. nih.govrealmofcaring.org

Derivatives of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, such as Org27569, have been identified as the first synthetic small-molecule allosteric modulators of the CB1 receptor. nih.govrealmofcaring.org In binding assays, these compounds exhibit positive cooperativity with agonists, meaning they increase the binding affinity of agonists like [³H]CP 55,940. nih.govrealmofcaring.org Conversely, they show negative binding cooperativity with inverse agonists, causing a decrease in the binding of ligands like [³H]SR 141716A. realmofcaring.org Despite enhancing agonist binding, these compounds act as insurmountable antagonists in functional assays, reducing the maximum effect (Emax) of CB1 receptor agonists. nih.govrealmofcaring.org

Identification of Key Structural Requirements for CB1 Allostery

Structure-activity relationship (SAR) studies have elucidated the key structural features of the indole-2-carboxamide scaffold required for allosteric modulation of the CB1 receptor. nih.govnih.gov These studies reveal that specific substitutions on the indole ring and modifications to the side chain are critical for both binding affinity at the allosteric site and the degree of cooperativity with orthosteric ligands. nih.govacs.org

The critical structural requirements can be summarized as follows:

C5 Position of the Indole Ring : An electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position enhances the modulatory potency. nih.govnih.govacs.org

C3 Position of the Indole Ring : This position prefers a linear alkyl group. An n-propyl group is optimal for allosteric modulation of orthosteric ligand binding, while a longer n-hexyl group enhances the modulator's own binding affinity for the CB1 receptor. nih.govnih.gov

Linker Length : The linker between the amide group and the terminal phenyl ring is critical. An ethylene (B1197577) group is required, as shortening or elongating this linker abolishes the allosteric effects. nih.govacs.org

Terminal Phenyl Ring Substituent : The substituent on the terminal phenyl ring significantly influences both binding and cooperativity. An N,N-dimethylamino group has been found to be preferable to the piperidinyl group present in the prototypical modulator, Org27569. nih.govacs.org

Key Structural Features for CB1 Allosteric Modulators

| Structural Position | Preferred Moiety | Impact |

|---|---|---|

| Indole C5 | Electron-withdrawing group (e.g., Cl, F) | Enhances potency |

| Indole C3 | n-propyl or n-hexyl alkyl chain | Improves allosteric effect and/or affinity |

| Linker | Ethylene group | Essential for activity |

| Terminal Phenyl Substituent | N,N-dimethylamino group | Improves binding and cooperativity |

Ligand-Receptor Interaction Dynamics in CB1 Modulation

Derivatives of indole-2-carboxamide, including those with a 5-chloro substitution, have been investigated as allosteric modulators of the Cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes. nih.govnih.gov Allosteric modulators offer a sophisticated approach to fine-tuning GPCR functions by binding to a site distinct from the primary (orthosteric) ligand binding site. nih.gov This interaction can alter the receptor's affinity for and/or efficacy of endogenous or exogenous ligands.

The position of halogen atoms on the indole core significantly influences the binding affinity for the human CB1 (hCB1) receptor. mdpi.com Competitive radioligand binding assays have demonstrated that substitutions at the 5-position of the indole ring, including chloro, fluoro, bromo, or methyl groups, are generally detrimental to binding affinity and functional activity. mdpi.com Specifically, 5-chloro substitution has been shown to confer a lower affinity for the hCB1 receptor compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This suggests that the electronic and steric properties of substituents at the C-5 position can negatively impact the interactions required for stable binding within the receptor's pocket. mdpi.com

Despite the generally lower affinity associated with 5-chloro substitution, certain indole-2-carboxamide derivatives function as notable allosteric modulators. For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (known as ICAM-a or ORG27569) represents a class of compounds that exhibit allostery at the CB1 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies on this class have revealed that while the indole ring is preferred for maintaining high affinity for the allosteric site, the substituents at the C3 position significantly impact the ligand's allosteric effects. nih.gov

The dynamics of ligand-receptor interactions are complex, with each ligand stabilizing a unique receptor conformation. biorxiv.org Molecular dynamics simulations on CB1-agonist complexes show that ligands differ substantially in their contact time and interaction energies with various receptor sub-domains, including transmembrane helices. biorxiv.orgbiorxiv.org For allosteric modulators like the 5-chloro-indole derivatives, these interactions can lead to biased signaling, where the modulator selectively affects certain downstream pathways (e.g., G-protein coupling versus β-arrestin signaling). nih.gov For example, while enhancing the binding of an agonist, a modulator might simultaneously display negative effects on G-protein coupling but induce β-arrestin-mediated signaling. nih.gov This biased modulation highlights the nuanced control that 5-chloro-1H-indole-2-carboxylic acid derivatives can exert on CB1 receptor function.

Antiparasitic Research Applications

Derivatives of 1H-indole-2-carboxamide have been identified as active agents against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Initial identification came from high-content phenotypic screening of small molecule libraries. acs.orgnih.gov A key derivative from this class, 5-Chloro-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide, demonstrated noteworthy activity in these cell-based assays. acs.org

The anti-parasitic activity of these compounds was confirmed in vivo. The most promising compound from the optimization series demonstrated antiparasitic efficacy in both acute and chronic mouse models of Chagas disease. nih.govdndi.orgnih.gov Despite unfavorable pharmacokinetic properties, the compound was able to reduce the parasite load in these proof-of-concept studies, confirming the potential of the indole scaffold as a starting point for anti-trypanosomal drug discovery. nih.gov

| Compound | Target | Activity Metric (pEC₅₀) | Comment |

|---|---|---|---|

| Indole-2-carboxamide derivative 24 | T. cruzi intracellular amastigotes | 6.5 | Demonstrated a 1-log unit increase in potency over initial hits, though with some introduced cytotoxicity. acs.org |

Following the identification of initial hits, medicinal chemistry strategies were employed to optimize the indole-2-carboxamide series for improved potency, metabolic stability, and solubility. nih.govdndi.org Structure-activity relationship (SAR) studies focused on modifications at various positions of the indole core and the carboxamide side chain.

The primary mechanism of action for this series of indole-2-carboxamides was identified as the inhibition of sterol 14α-demethylase (CYP51). nih.govnih.gov CYP51 is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in trypanosomes and is a validated drug target. However, this mechanism of action was ultimately deprioritized during the research program. nih.govdndi.org The combination of unfavorable DMPK properties and the decision to move away from CYP51 inhibition led to the discontinuation of optimization work on this particular chemical series, despite its demonstrated in vivo antiparasitic activity. nih.govnih.gov

Antiproliferative and Anticancer Research

The indole scaffold is a prominent feature in many compounds designed as tyrosine kinase inhibitors for cancer therapy. nih.gov Derivatives of 1H-indole-2-carboxylic acid and related structures have been evaluated for their ability to inhibit key receptor tyrosine kinases (RTKs) involved in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net

Research has shown that specific substitutions on the indole ring are crucial for potent inhibitory activity. For example, in one study, an indole-6-carboxylate derivative with a chloro group at the 4-position of an attached aromatic ring (Compound 6c) showed the highest inhibitory activity against the VEGFR-2 enzyme. nih.gov Molecular docking studies suggested that these compounds fit well within the active sites of their respective kinase targets. nih.gov The antiproliferative effects of these compounds were demonstrated against various human cancer cell lines, where they were found to induce cell cycle arrest and apoptosis. nih.gov

Another related compound, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248), was identified as a potent inhibitor of VEGFR-2 and platelet-derived growth factor receptor (PDGF-Rβ) tyrosine kinases. researchgate.net This highlights the potential of the substituted fluoro-indole core as a valuable pharmacophore for developing multi-target tyrosine kinase inhibitors. researchgate.net

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Cancer Cell Line Example | Cell-based IC₅₀ |

|---|---|---|---|---|

| Compound 4a (Indole-6-carboxylate derivative) | EGFR | 0.08 µM | HepG2 (Liver) | 0.14 µM nih.gov |

| Compound 6c (Indole-6-carboxylate derivative) | VEGFR-2 | 0.06 µM | HCT-116 (Colon) | 0.11 µM nih.gov |

| SU11248 (5-Fluoro-2-oxo-1,2-dihydroindol derivative) | VEGFR-2, PDGF-Rβ | Data not specified | Various | Data not specified researchgate.net |

Modulation of Oncogenic Pathways (e.g., EGFRT790M/BRAFV600E)

Derivatives of 5-chloro-indole-2-carboxylate have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are critical targets in cancer therapy due to their over-activation in various malignancies. nih.gov Research into a specific series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity. nih.govnih.gov

Notably, certain compounds within this series exhibited potent and selective inhibition against the drug-resistant EGFRT790M mutation. nih.govresearchgate.net For instance, compounds designated as 3b and 3e showed excellent inhibitory activity against EGFRT790M with IC₅₀ values of 8.6 ± 2 nM and 9.2 ± 2 nM, respectively, which is comparable to the reference drug Osimertinib (IC₅₀ = 8 ± 2 nM). nih.gov These compounds also demonstrated an 8-fold selectivity for the mutant EGFRT790M protein over the wild-type (WT) EGFR. nih.govresearchgate.net This selectivity is a crucial attribute in targeted cancer therapy, aiming to minimize effects on healthy cells.

The same series of compounds was also tested for activity against the BRAFV600E mutation. The m-piperidinyl derivative 3e was the most potent inhibitor of EGFR, with an IC₅₀ value of 68 nM, which was 1.2-fold more potent than the reference drug Erlotinib (IC₅₀ = 80 nM). nih.gov All tested compounds in this specific series (3a-e) showed greater inhibitory activity against BRAFV600E than Erlotinib, although they were less potent than the specific BRAF inhibitor Vemurafenib. nih.gov Molecular docking studies confirmed that these derivatives have a high binding affinity within the active sites of both BRAFV600E and EGFRT790M enzymes. nih.govresearchgate.net

Table 1: Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| 3b | EGFRT790M | 8.6 ± 2 | Osimertinib | 8 ± 2 |

| 3e | EGFRT790M | 9.2 ± 2 | Osimertinib | 8 ± 2 |

| 3e | EGFRWT | 68 | Erlotinib | 80 |

Role of Indole Scaffolds in Designing Anticancer Agents

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery, particularly in the design of anticancer agents. researchgate.netnih.gov Its unique physicochemical and biological properties make it a versatile framework for developing pharmacophores that can act on various cancer-related mechanisms. benthamdirect.com Indole derivatives are prevalent in numerous natural products and have been successfully developed into synthetic molecules with significant bioactivity. researchgate.netnih.gov

The structural versatility of the indole scaffold allows for functionalization at multiple positions, enabling the design of compounds that can interact with a wide array of biological targets. mdpi.com In cancer therapy, indole-based agents have been developed as inhibitors of protein kinases, tubulin polymerization, and histone deacetylases (HDACs), among other targets. nih.govbenthamdirect.commdpi.com The ability to modify the indole core allows chemists to fine-tune the molecule's properties to achieve specific targeting of cancer cells, potentially minimizing toxicity to normal tissues. mdpi.com Numerous indole derivatives have been identified as potent anticancer agents, with some advancing to clinical use or being in various phases of clinical trials, underscoring the scaffold's importance in oncology. researchgate.netbenthamdirect.com

Other Pharmacological Research Areas

General Antimicrobial and Antifungal Activity of Indole Derivatives

The indole scaffold is a key component in a wide range of compounds exhibiting antimicrobial and antifungal properties. mdpi.com The biological activity of these derivatives is often linked to the specific functional groups attached to the indole ring system. mdpi.com For example, indole thiosemicarbazide (B42300) derivatives have demonstrated both antioxidant and anticancer activity, while certain indole alkaloids have shown antibacterial effects. nih.gov

Research has explored the efficacy of various indole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov Some synthetic indole derivatives have been found to inhibit the formation of bacterial biofilms, a key factor in persistent infections. In the realm of antifungal research, while some indole derivatives show promise, their efficacy can be highly variable. For instance, some studies on novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold, a related chemical structure, showed potent activity against certain bacteria but had almost no antifungal potency. nih.gov The broad-spectrum potential of indole derivatives continues to make them an attractive scaffold for the development of new antimicrobial agents to address the challenge of bacterial resistance. mdpi.com

Anti-inflammatory Properties

Indole and its derivatives have garnered significant interest for their anti-inflammatory potential. nih.gov Inflammation is a complex biological response, and indole-based compounds have been shown to modulate this process through various mechanisms. nih.govchemrxiv.org

One key mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Certain N-methylsulfonyl-indole derivatives have demonstrated dual inhibitory activity against COX-2 and 5-LOX, which are crucial enzymes in the metabolic pathway of arachidonic acid that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, studies on other indole derivatives have shown they can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in activated macrophages. chemrxiv.org This ability to suppress key inflammatory mediators highlights the potential of the indole scaffold in designing novel anti-inflammatory agents. nih.govchemrxiv.org

Photochemotherapeutic Properties

The photophysical characteristics of indole derivatives, such as fluorescence, are foundational to their potential application in photochemotherapy. A related compound, 6-Fluoroindole-2-carboxylic acid, demonstrates distinct photophysical properties. ossila.com It exists in both a neutral form and a zwitterionic form, where the carboxylic acid proton transfers to the amine. ossila.com These two forms have different emission bands in fluorescence spectra, at 332 nm and 370 nm respectively, resulting in a broad fluorescence emission peak. ossila.com Such fluorescent properties are a prerequisite for photosensitizers used in photodynamic therapy (PDT), a form of photochemotherapy where a compound is activated by light to produce reactive oxygen species that can kill targeted cells.

Advanced Characterization and Theoretical Studies in Chemical Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic arrangement and mass of 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. Based on data from analogous compounds such as 5-chloro-indole-2-carboxylates and other fluorinated indoles, a predictive analysis of the NMR spectra can be made mdpi.com. The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring and the carboxylic acid. The proton at the N-H of the indole ring would likely appear as a broad singlet at a high chemical shift (δ > 11 ppm) in a solvent like DMSO-d₆ mdpi.com. The aromatic protons would exhibit complex splitting patterns due to coupling between themselves and with the fluorine atom. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, with the carboxyl carbon appearing significantly downfield (δ > 160 ppm) mdpi.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₉H₅ClFNO₂, by providing a highly accurate mass measurement.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆. Note: These are estimated values based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~13.0 | ~164 |

| NH | ~12.0 | - |

| C2 | - | ~134 |

| C3-H | ~7.2 | ~109 |

| C4-H | ~7.9 | ~120 |

| C5 | - | ~125 |

| C6 | - | ~150 (d, ¹JCF) |

| C7-H | ~7.5 | ~115 (d, ²JCF) |

| C7a | - | ~133 |

Quantum Chemical Calculations and Electronic Properties

Theoretical studies based on quantum chemistry are powerful tools for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of molecules.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to analyze the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties nih.gov.

For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich, nucleophilic character. The LUMO is often located over the carboxylic acid group and the fused benzene (B151609) ring. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity and spectral properties. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reaction tendencies nih.gov.

Indole-2-carboxylic acid and its derivatives are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT) ossila.com. This process involves the transfer of a proton from one part of a molecule to another upon photoexcitation semanticscholar.org. In this case, the carboxylic acid proton can be transferred to the indole ring in the excited state. This phenomenon is often characterized by a large Stokes shift, which is a significant difference between the absorption and emission maxima in the fluorescence spectrum mdpi.com.

The occurrence of ESIPT is governed by the increased acidity of the proton-donating group (carboxylic acid) and the increased basicity of the proton-accepting group (indole ring) in the excited state. Theoretical studies can model the potential energy surfaces of the ground and excited states to investigate the feasibility and mechanism of the proton transfer nih.govnih.gov. Baird's rule, which relates aromaticity to the number of π-electrons in the excited state, can help explain the driving force for ESIPT; the reaction may proceed to relieve excited-state antiaromaticity nih.govrsc.org. The chloro and fluoro substituents on the indole ring would modulate the electronic properties, thereby influencing the efficiency and dynamics of the ESIPT process.

X-ray Crystallography and Structural Biology Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related indole-2-carboxylic acid derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions mdpi.comdntb.gov.ua.

Interactive Table 2: Comparison of Crystallographic Data for Related Indole Carboxylic Acid Derivatives.

| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid nih.gov | 6-Fluoro-1H-indole-3-carboxylic acid nih.gov | 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com |

|---|---|---|---|

| Formula | C₉H₆FNO₂ | C₉H₆FNO₂ | C₁₀H₉NO₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/c |

| a (Å) | 4.4176 | 7.0054 | 4.0305 |

| b (Å) | 11.073 | 11.699 | 13.0346 |

| c (Å) | 16.014 | 9.2947 | 17.2042 |

| β (°) | 96.63 | 104.15 | 91.871 |

| V (ų) | 778.1 | 738.7 | 904.3 |

| Z | 4 | 4 | 4 |

This comparative data illustrates the typical unit cell parameters and symmetries for this class of compounds, providing a solid foundation for predicting the crystallographic properties of this compound.

Future Research Directions and Academic Applications

Rational Design of Next-Generation Indole-Based Chemical Probes

The indole (B1671886) scaffold is a common feature in molecules used for biological and electrochemical sensing. nih.gov Future research could focus on leveraging the 5-chloro-6-fluoro-1H-indole-2-carboxylic acid core for the rational design of advanced chemical probes. The inherent fluorescence of some indole derivatives can be modulated to create probes for bioimaging and sensing applications. nih.govacs.org For instance, by applying the donor-π-acceptor (D-π-A) concept, novel fluorescent probes could be designed where the substituted indole acts as a crucial component of the system. nih.gov

The stability of indole compounds is a key factor in their utility as probes, particularly for high-throughput screening (HTS) applications where probes must remain stable in aqueous solutions for extended periods. nih.gov Research could be directed towards synthesizing derivatives of this compound and evaluating their photophysical properties, stability, and ability to bind to specific biological targets, such as human serum albumin. nih.gov The goal would be to develop novel, stable, and highly selective probes for various analytical and diagnostic purposes, including monitoring peptide-protein interactions. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to mimic protein structures and bind to various enzymes and receptors. ijpsr.commdpi.comchula.ac.th Derivatives of indole have shown a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ijpsr.commdpi.com

Future studies should explore the therapeutic potential of derivatives of this compound across multiple disease areas. The halogen substituents on the indole ring can enhance binding affinity and modulate metabolic stability, making this scaffold particularly interesting for drug design. Research efforts could target enzymes and pathways where other indole derivatives have shown promise. For example, indole-based compounds have been investigated as inhibitors of protein kinases, tubulin, dihydrofolate reductase (DHFR), and HIV integrase. nih.govmdpi.comnih.govnih.gov A systematic investigation of libraries derived from this compound against these and other novel targets could lead to the discovery of new therapeutic agents. nih.gov

Table 1: Potential Biological Targets for Indole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, BRAFV600E, HER2 | Cancer | mdpi.commdpi.com |

| Viral Enzymes | HIV-1 Integrase, HIV Non-Nucleoside Reverse Transcriptase | Antiviral (HIV) | nih.govacs.org |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.govmdpi.com |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Cancer, Antibacterial | nih.gov |

| Protein-Protein Interactions | p53-MDM2 | Cancer | frontiersin.org |

| Mycobacterial Proteins | Membrane Protein Large 3 (MmpL3) | Antitubercular | nih.gov |

Development of Chemoinformatic Tools for Virtual Screening and Lead Optimization

Chemoinformatics and computational approaches are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries. researchgate.netmdpi.com Future research should involve the development and application of chemoinformatic models specifically tailored for indole derivatives based on the this compound scaffold.

By creating a virtual library of derivatives, computational methods can be employed to predict their biological activities and physicochemical properties. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can be used to identify promising candidates and guide synthetic efforts. nih.govresearchgate.net These in silico studies can predict interactions between ligands and protein targets, helping to prioritize compounds for synthesis and biological testing. mdpi.com Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be developed to assess the drug-likeness of virtual compounds early in the discovery process, reducing late-stage failures. nih.govresearchgate.net

Table 2: Application of Chemoinformatic Tools in Indole-Based Drug Discovery

| Tool/Method | Application | Purpose | Reference |

|---|---|---|---|

| Virtual Screening (VS) | Screening large compound libraries against a biological target. | Identify initial "hit" compounds. | mdpi.comacs.org |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Understand ligand-protein interactions and guide structural modifications. | nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predict the activity of new compounds and guide lead optimization. | researchgate.net |

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Design novel molecules with desired activity. | researchgate.net |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties. | Assess drug-likeness and filter out compounds with poor profiles. | nih.gov |

Application of this compound as a Synthetic Intermediate for Complex Molecular Architectures

The indole-2-carboxylic acid moiety is a versatile starting material for the synthesis of more complex heterocyclic systems. acs.org this compound, with its defined substitution pattern, serves as a valuable and specific building block for constructing elaborate molecular architectures. Its carboxylic acid group can be readily converted into amides, esters, and other functional groups, providing a handle for further chemical transformations. nih.govmdpi.comnih.gov

Future synthetic research could explore its use in multi-step syntheses to create novel scaffolds with potential biological activity. For example, it could be used in amide coupling reactions followed by cyclization to generate fused heterocyclic systems like indoloazepinones, which have shown promise as anticancer agents. acs.org The compound can also be a key intermediate in the synthesis of complex natural product analogues or other bioactive molecules, where the specific chloro-fluoro substitution pattern is desired to achieve a particular biological effect or to probe structure-activity relationships. acs.orgresearchgate.net

Integration of High-Throughput Screening and Computational Methods in Drug Discovery Research

The synergy between computational chemistry and experimental high-throughput screening (HTS) has revolutionized the drug discovery process. bmglabtech.comscdiscoveries.com A powerful future direction would be to integrate these methodologies to explore the chemical space around this compound.

This integrated approach would begin with the in silico design of a focused library of derivatives using chemoinformatic tools, as described in section 6.3. acs.org Virtual screening would identify a subset of compounds with the highest predicted activity and best drug-like properties. These prioritized compounds would then be synthesized and subjected to HTS against a panel of biological targets. drugtargetreview.com HTS allows for the rapid, automated testing of thousands of compounds to identify active "hits." bmglabtech.comdrugtargetreview.com The functional data generated from HTS can then be used to refine the computational models, creating a feedback loop that improves the predictive power of the virtual screening process and accelerates the identification of potent and selective lead compounds. drugtargetreview.com This combination of computational prediction and high-throughput experimental validation offers an efficient pathway for discovering novel drug candidates derived from the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 5-chloro-6-fluoro-1H-indole-2-carboxylic acid, and how can researchers optimize yields?

The synthesis typically involves phenylhydrazine derivatives as precursors. For example, reacting 3-chloro-4-fluorophenylhydrazine with appropriate carbonyl compounds (e.g., via the Fischer indole synthesis) can yield the indole core, followed by carboxylation at the 2-position . A general protocol involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, as seen in analogous indole-carboxylic acid syntheses . Optimization strategies:

Q. How can researchers characterize the physical and chemical properties of this compound when data are limited?

Key properties (e.g., melting point, solubility) are often absent in literature. A methodological approach includes:

- Melting point determination : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to avoid decomposition.

- Solubility profiling : Test polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) via gravimetric analysis .

- Spectroscopic analysis : Employ H/C NMR (in DMSO-d6) and FT-IR to confirm the carboxylic acid moiety (C=O stretch at ~1700 cm) and halogen substituents .

Q. What precautions are necessary for handling halogenated indole derivatives in laboratory settings?

- Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF gases during dehalogenation).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated indole-carboxylic acids?

Discrepancies in yields may arise from:

- Regioselectivity issues : Competing pathways during cyclization (e.g., 5- vs. 6-substitution). Use computational tools (DFT calculations) to predict favorable reaction pathways .

- Impurity interference : Byproducts from incomplete carboxylation or halogen retention. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Functional group modification : Synthesize analogs (e.g., methyl ester, amide derivatives) to assess carboxylate group necessity .

- Targeted assays : Screen against enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR to quantify binding affinity .

- Computational docking : Map electrostatic potentials to identify binding pockets (e.g., using AutoDock Vina) .

Q. How can researchers address stability challenges during long-term storage of halogenated indole-carboxylic acids?

- Degradation pathways : Hydrolysis of the carboxylic acid group or dehalogenation under humid conditions.

- Mitigation strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.